molecular formula C24H26N2O5 B496714 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE

3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE

Cat. No.: B496714
M. Wt: 422.5g/mol
InChI Key: VSZMGXREZYJLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE involves multiple steps. One common method involves the condensation of an indole derivative with a ketone or aldehyde in the presence of a base. The reaction conditions typically include:

    Solvent: Common solvents used are ethanol, methanol, or dichloromethane.

    Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the carbonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Acid or base catalysts like hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound may be explored for its interactions with biological targets such as proteins and nucleic acids.

Medicine

Medically, indole derivatives have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. This compound could be investigated for its therapeutic potential in these areas.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

    Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness

What sets 3-HYDROXY-1-METHYL-3-{2-OXO-2-[4-(2-OXO-2-PIPERIDINOETHOXY)PHENYL]ETHYL}-1,3-DIHYDRO-2H-INDOL-2-ONE apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H26N2O5

Molecular Weight

422.5g/mol

IUPAC Name

3-hydroxy-1-methyl-3-[2-oxo-2-[4-(2-oxo-2-piperidin-1-ylethoxy)phenyl]ethyl]indol-2-one

InChI

InChI=1S/C24H26N2O5/c1-25-20-8-4-3-7-19(20)24(30,23(25)29)15-21(27)17-9-11-18(12-10-17)31-16-22(28)26-13-5-2-6-14-26/h3-4,7-12,30H,2,5-6,13-16H2,1H3

InChI Key

VSZMGXREZYJLOC-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC(=O)N4CCCCC4)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)OCC(=O)N4CCCCC4)O

Origin of Product

United States

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